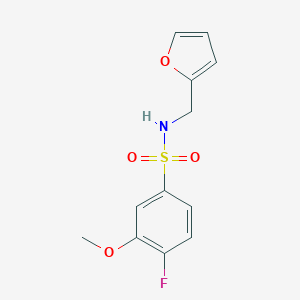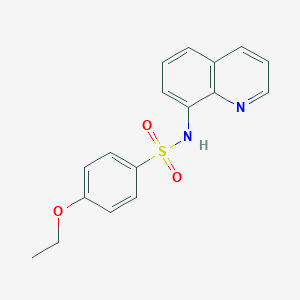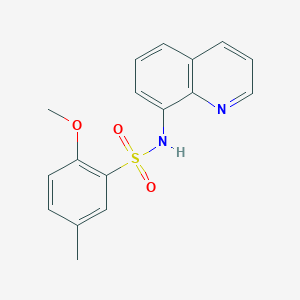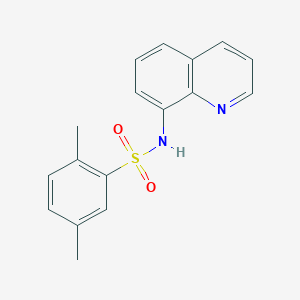![molecular formula C12H15Cl2NO2S B245249 1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)
1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine, commonly known as DIDS, is a chemical compound that has been widely used in scientific research for its unique properties. It belongs to the family of sulfonamide compounds and has been extensively studied for its mechanism of action and biochemical effects.
作用機序
DIDS is known to inhibit the activity of chloride channels and anion transporters. It binds to the transporters and prevents the transport of anions across cell membranes. This inhibition results in a decrease in the concentration of intracellular chloride ions, which can affect the function of various ion channels and transporters.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the activity of ion channels, transporters, and enzymes. DIDS has also been shown to modulate the release of neurotransmitters and hormones. In addition, DIDS has been found to affect the contractile properties of smooth muscle cells.
実験室実験の利点と制限
DIDS has several advantages for use in lab experiments. It is a potent inhibitor of anion transporters and is highly soluble in organic solvents. It is also stable under a wide range of experimental conditions. However, DIDS has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
将来の方向性
There are several future directions for research on DIDS. One area of interest is the development of more specific and potent inhibitors of anion transporters. Another area of interest is the use of DIDS in the development of new drugs for the treatment of diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to understand the complex interactions between DIDS and other ion channels and transporters in various biological systems.
Conclusion:
In conclusion, 1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine, or DIDS, is a chemical compound that has been widely used in scientific research for its unique properties. It has been found to inhibit the activity of chloride channels and anion transporters, and has a wide range of biochemical and physiological effects. While DIDS has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on DIDS, including the development of more specific and potent inhibitors of anion transporters and the use of DIDS in the development of new drugs for the treatment of various diseases.
合成法
The synthesis of DIDS involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is a white crystalline solid that is highly soluble in organic solvents. The purity of DIDS can be confirmed by analytical techniques such as NMR and IR spectroscopy.
科学的研究の応用
DIDS has been used in a wide range of scientific research applications, including neuroscience, physiology, and pharmacology. In neuroscience, DIDS has been used to study the role of chloride channels in neuronal excitability and synaptic transmission. In physiology, DIDS has been used to investigate the transport of anions across cell membranes. In pharmacology, DIDS has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs that interact with anion transporters.
特性
分子式 |
C12H15Cl2NO2S |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-9-4-2-3-7-15(9)18(16,17)10-5-6-11(13)12(14)8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChIキー |
UOOMWHUDSFEZAL-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)

![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)


